beta-Vetivone

Catalog No.
S576730
CAS No.
18444-79-6
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Vetivone

CAS Number

18444-79-6

Product Name

beta-Vetivone

IUPAC Name

(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12H,5-6,8-9H2,1-4H3/t12-,15+/m1/s1

InChI Key

ISLOGSAEQNKPGG-DOMZBBRYSA-N

SMILES

CC1CC(=O)C=C(C12CCC(=C(C)C)C2)C

Canonical SMILES

CC1CC(=O)C=C(C12CCC(=C(C)C)C2)C

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@@]12CCC(=C(C)C)C2)C

Description

The exact mass of the compound beta-Vetivone is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Beta-vetivone is a naturally occurring sesquiterpenoid, a type of organic compound found in plants, particularly in vetiver (Chrysopogon zizanioides) []. While research into its applications is ongoing, there are two main areas of scientific interest:

  • Insecticidal Properties

    Beta-vetivone, along with its isomer alpha-vetivone, has been shown to repel insects []. Studies suggest these compounds may be effective against a variety of insects, including mosquitos and termites [].

  • Antioxidant Activity

    Some research indicates beta-vetivone may possess antioxidant properties. Studies have compared its free radical scavenging activity to established antioxidants like alpha-tocopherol (vitamin E).

Important to Note:

  • More research is needed to fully understand the potential of beta-vetivone for both insect repellent and antioxidant applications.
  • The current research primarily focuses on the properties of beta-vetivone in its isolated form. Further investigation is needed to determine its effectiveness when used as part of a larger formulation.

Beta-Vetivone is a natural compound classified as a sesquiterpene ketone, primarily derived from the roots of the vetiver plant (Chrysopogon zizanioides). It has the molecular formula C15H22OC_{15}H_{22}O and is known for its characteristic earthy and woody aroma, making it a valuable ingredient in perfumery and aromatherapy. The compound exhibits a complex structure, featuring a spirocyclic framework that contributes to its unique scent profile and potential biological activities.

Due to its unsaturated carbonyl structure. Notable reactions include:

  • Reduction Reactions: Beta-Vetivone can be reduced to form corresponding alcohols or other derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Aldol Condensation: In synthetic pathways, beta-Vetivone can be synthesized through aldol condensation reactions, which involve the formation of carbon-carbon bonds between aldehydes or ketones.
  • Michael Addition: A common synthetic route involves a Michael reaction followed by an intramolecular aldol reaction to yield beta-Vetivone from simpler ketones .

Beta-Vetivone exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have shown that beta-Vetivone possesses antimicrobial activity against various bacterial strains, making it a candidate for natural preservatives in food and cosmetic applications .
  • Anti-inflammatory Effects: Research indicates that beta-Vetivone may have anti-inflammatory properties, potentially beneficial in treating inflammatory conditions .
  • Insecticidal Activity: The compound has been reported to exhibit insecticidal properties, which can be utilized in natural pest control formulations .

Several methods exist for synthesizing beta-Vetivone:

  • Natural Extraction: The most traditional method involves extracting beta-Vetivone from vetiver oil through steam distillation.
  • Synthetic Routes:
    • Michael Reaction followed by Aldol Condensation: This two-step process begins with a Michael addition of an appropriate nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol reaction to form beta-Vetivone .
    • Stereoselective Synthesis: Recent advancements have introduced stereoselective synthesis methods that improve yield and purity using chiral auxiliaries .

Beta-Vetivone finds applications across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for therapeutic formulations.
  • Agriculture: Its insecticidal properties are explored for use in organic pest control products.

Interaction studies of beta-Vetivone with biological systems indicate potential synergistic effects when combined with other compounds. For instance, its combination with other essential oils has been shown to enhance antimicrobial efficacy against resistant bacterial strains. Additionally, its interactions with cellular pathways suggest possible mechanisms for its anti-inflammatory effects, although further research is necessary to fully elucidate these interactions.

Beta-Vetivone shares structural similarities with several other sesquiterpenes. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Characteristics
Alpha-VetivoneSimilar spirocyclic structureMore floral aroma; less earthy than beta-vetivone.
VetiverolContains hydroxyl groupExhibits strong fixative properties in perfumery.
VetivenesVarious isomers of vetiver-derived compoundsKnown for their distinct woody notes; used in fragrance industry.

Beta-Vetivone is unique due to its specific spirocyclic structure and pronounced earthy aroma, which sets it apart from similar compounds like alpha-vetivone and vetiverol. Its diverse biological activities further enhance its uniqueness among sesquiterpenes.

Molecular Architecture

Beta-Vetivone features a spirocyclic framework with a bicyclic sesquiterpene backbone. Its IUPAC name, (5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-one, highlights two stereocenters and a ketone functional group at position 8. The molecule’s rigidity arises from the spiro junction connecting a cyclopentane and cyclohexane ring, while the isopropylidene substituent contributes to its hydrophobic character.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number18444-79-6
Molecular FormulaC₁₅H₂₂O
Molecular Weight218.33 g/mol
Boiling Point285–290°C (estimated)
SMILES NotationC[C@@H]1CC(=O)C=C([C@@]12CCC(=C(C)C)C2)C

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm its structure. The $$^{13}\text{C}$$ NMR spectrum reveals signals at δ 209 ppm (ketone carbonyl) and δ 120–140 ppm (olefinic carbons). Gas chromatography-mass spectrometry (GC-MS) profiles show a base peak at m/z 218, corresponding to the molecular ion.

XLogP3

3.2

UNII

V86K3R7R4P

Other CAS

18444-79-6

General Manufacturing Information

Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)-: INACTIVE

Dates

Last modified: 02-18-2024

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